molecular formula C37H70N2O5S B10855821 [(Z)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate

[(Z)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate

Cat. No.: B10855821
M. Wt: 655.0 g/mol
InChI Key: ZPTCRTNVBPVOIQ-DAFNUICNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lipid 2,2(8,8) 4C CH3 involves multiple steps, starting with the preparation of the core lipid structure. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide, ethanol, and methanol, with careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of Lipid 2,2(8,8) 4C CH3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required purity levels. The compound is typically formulated as a solution in ethanol for ease of use and storage .

Chemical Reactions Analysis

Types of Reactions

Lipid 2,2(8,8) 4C CH3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of Lipid 2,2(8,8) 4C CH3, as well as substituted compounds with modified functional groups .

Scientific Research Applications

Lipid 2,2(8,8) 4C CH3 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex lipid structures.

    Biology: Facilitates the delivery of siRNA and other nucleic acids into cells, enabling gene silencing and other genetic manipulations.

    Medicine: Plays a crucial role in the development of RNA-based therapeutics, including vaccines and treatments for genetic disorders.

    Industry: Utilized in the formulation of lipid nanoparticles for drug delivery systems

Mechanism of Action

Lipid 2,2(8,8) 4C CH3 exerts its effects by forming lipid nanoparticles that encapsulate siRNA or other nucleic acids. These nanoparticles protect the nucleic acids from degradation and facilitate their delivery into cells. Once inside the cell, the acidic environment of the endosome protonates the ionizable lipid, leading to the formation of cationic-anionic lipid pairs. This drives the transition from a bilayer structure to an inverted hexagonal phase, promoting membrane fusion and the release of the nucleic acids into the cytosol .

Comparison with Similar Compounds

Lipid 2,2(8,8) 4C CH3 is unique due to its specific structure and ionizable properties. Similar compounds include:

These compounds share similar applications in RNA delivery but differ in their chemical structures and specific properties, making Lipid 2,2(8,8) 4C CH3 a valuable addition to the toolkit of ionizable lipids for RNA therapeutics.

Properties

Molecular Formula

C37H70N2O5S

Molecular Weight

655.0 g/mol

IUPAC Name

[(Z)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate

InChI

InChI=1S/C37H70N2O5S/c1-6-9-12-15-18-21-25-30-43-35(40)32-39(37(42)45-31-26-24-29-38(4)5)33-36(41)44-34(27-22-19-16-13-10-7-2)28-23-20-17-14-11-8-3/h21,25,34H,6-20,22-24,26-33H2,1-5H3/b25-21-

InChI Key

ZPTCRTNVBPVOIQ-DAFNUICNSA-N

Isomeric SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CN(CC(=O)OC/C=C\CCCCCC)C(=O)SCCCCN(C)C

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CN(CC(=O)OCC=CCCCCCC)C(=O)SCCCCN(C)C

Origin of Product

United States

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